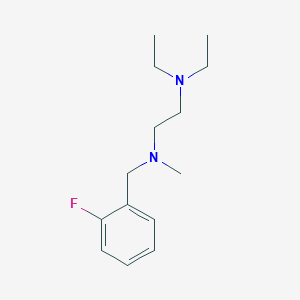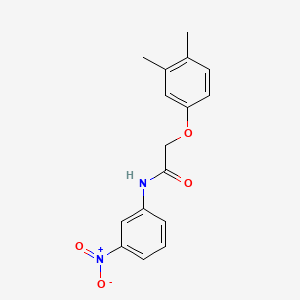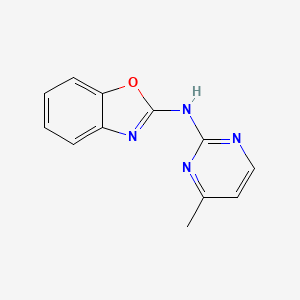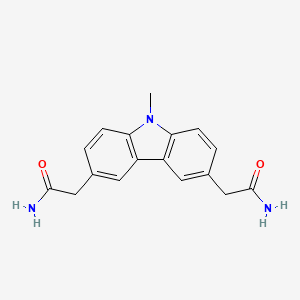![molecular formula C11H9N3O3S B5755602 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate, also known as TAP, is a chemical compound that has been studied extensively for its potential applications in various fields of science. TAP is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. TAP has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学的研究の応用
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate is not fully understood. However, it has been suggested that 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells, including breast cancer cells and lung cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has several advantages for lab experiments, including its ease of synthesis and its broad spectrum of biological activities. However, 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate also has some limitations, including its relatively low solubility in water and its potential toxicity.
将来の方向性
There are several potential future directions for 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate research. One area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based fluorescent probes for the detection of metal ions. Another area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based antimicrobial agents for the treatment of bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate and to explore its potential applications in other areas of science.
合成法
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3,4-thiadiazole-2-amine. Another method involves the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate, and then the reaction of the resulting isothiocyanate with acetic anhydride. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can also be prepared by the reaction of 4-nitrophenyl acetate with thiosemicarbazide, followed by the reduction of the nitro group to an amino group.
特性
IUPAC Name |
[4-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)17-9-4-2-8(3-5-9)10(16)13-11-14-12-6-18-11/h2-6H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPVXUSEXXSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-ylcarbamoyl)phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)


![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)